Product packaging for 4-Butyl-1,2-dimethoxybenzene(Cat. No.:CAS No. 59056-76-7)

4-Butyl-1,2-dimethoxybenzene

Cat. No.: B8746100
CAS No.: 59056-76-7
M. Wt: 194.27 g/mol
InChI Key: VJPNFMCNTKHVTR-UHFFFAOYSA-N
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Description

Historical Perspective and Initial Academic Inquiries into Alkyl-Dimethoxybenzene Derivatives

The study of dimethoxybenzene and its derivatives is rooted in the broader exploration of aromatic compounds. wikipedia.org Dimethoxybenzene exists in three isomers: 1,2-dimethoxybenzene (B1683551) (veratrole), 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene (B90301). wikipedia.org All three isomers share the same molecular formula, C8H10O2. wikipedia.org Early research into these compounds was often driven by their natural occurrence and their potential as precursors in organic synthesis.

Initial academic inquiries into alkyl-dimethoxybenzene derivatives were largely centered around electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation and acylation. grabmyessay.comresearchgate.net These reactions demonstrated how the electron-donating methoxy (B1213986) groups activate the benzene (B151609) ring, influencing the position of incoming alkyl or acyl groups. grabmyessay.com The synthesis of various 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives has been a subject of study, with these compounds showing potential anti-inflammatory activity. nih.gov Research has also explored the synthesis of compounds like 1,4-di-tert-butyl-2,5-dimethoxybenzene, a derivative of 1,4-dimethoxybenzene, through Friedel-Crafts alkylation. grabmyessay.comrsc.org

Strategic Importance within Diverse Organic Synthesis Pathways

4-Butyl-1,2-dimethoxybenzene and its related structures are valuable intermediates in a variety of organic synthesis pathways. The presence of the dimethoxy and butyl groups provides a scaffold that can be further functionalized to create more complex molecules.

One of the key synthetic routes involving dimethoxybenzene derivatives is the Friedel-Crafts reaction. For instance, the acylation of 1,4-dimethoxybenzene is a method used to produce 2,5-dimethoxyacetophenone, an important intermediate in the fine chemicals industry. researchgate.net Similarly, the benzoylation of veratrole (1,2-dimethoxybenzene) is an industrially significant reaction. researchgate.net The resulting ketones can be hydrogenated to form commercially useful secondary alcohols. researchgate.net

Furthermore, derivatives of 1,4-dimethoxybenzene are utilized in the synthesis of quinones through oxidation reactions, often employing reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net These quinones are not only important synthetic intermediates but are also found in biologically active natural products. researchgate.net The synthesis of urushiol (B600771) derivatives, which involve a 1,2-dimethoxybenzene (veratrole) structure, has been investigated for their potential antioxidative properties. nih.gov

The strategic importance of these compounds also extends to materials science. For example, 2,5-di-tert-butyl-1,4-dimethoxybenzene has been identified as a promising material for use in nonaqueous redox flow batteries. acs.org

Structural Analysis and Nomenclature Conventions within the Dimethoxybenzene Class

The nomenclature of dimethoxybenzene derivatives follows the standard IUPAC system for substituted benzene rings. The parent compound, dimethoxybenzene, has three isomers based on the relative positions of the two methoxy (-OCH3) groups on the benzene ring:

1,2-dimethoxybenzene (ortho-dimethoxybenzene or veratole) wikipedia.orgsolubilityofthings.com

1,3-dimethoxybenzene (meta-dimethoxybenzene) wikipedia.org

1,4-dimethoxybenzene (para-dimethoxybenzene) wikipedia.orgwikipedia.org

The compound of focus, this compound, indicates a butyl group at the fourth position of a 1,2-dimethoxybenzene ring.

Structurally, the presence of the two methoxy groups on the benzene ring significantly influences its electronic properties. These groups are electron-donating, which increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack. solubilityofthings.com The positions of these groups also direct further substitution. In the case of 1,2-dimethoxybenzene, the ortho and para positions relative to the methoxy groups are activated.

The structural characteristics of these compounds can be analyzed using various spectroscopic techniques. For instance, 13C NMR spectroscopy can be used to distinguish between the different isomers of dimethoxybenzene based on the number of unique carbon environments. vaia.com

Below is a table summarizing the properties of this compound and its parent compound, 1,2-dimethoxybenzene.

PropertyThis compound1,2-Dimethoxybenzene (Veratrole)
Molecular Formula C12H18O2C8H10O2
Molecular Weight 194.27 g/mol 138.17 g/mol
Appearance -Clear, colorless liquid
Boiling Point -206 °C
Melting Point --21 °C
Density -1.0790 g/cm³
CAS Number 41280-64-291-16-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2 B8746100 4-Butyl-1,2-dimethoxybenzene CAS No. 59056-76-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59056-76-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-butyl-1,2-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h7-9H,4-6H2,1-3H3

InChI Key

VJPNFMCNTKHVTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Butyl 1,2 Dimethoxybenzene and Its Structural Analogues

Regioselective Synthesis of the Core 4-Butyl-1,2-dimethoxybenzene Framework

The primary challenge in synthesizing this compound lies in controlling the position of the butyl group on the dimethoxybenzene ring. The two methoxy (B1213986) groups on veratrole (1,2-dimethoxybenzene) are ortho- and para-directing, making the 4-position the sterically and electronically favored site for electrophilic attack.

Alkylation Strategies for Aromatic Ring Functionalization

Friedel-Crafts Alkylation and Acylation:

Friedel-Crafts reactions are a cornerstone for introducing alkyl and acyl groups onto aromatic rings. chemijournal.comchemijournal.com In the context of synthesizing this compound, this typically involves the reaction of 1,2-dimethoxybenzene (B1683551) (veratrole) with a butylating agent in the presence of a Lewis acid catalyst. mercer.edugrabmyessay.com

Mechanism: The reaction generally proceeds through the formation of a butyl carbocation from a precursor like 1-butanol, tert-butyl alcohol, or a butyl halide. mercer.edugrabmyessay.com This electrophile then attacks the electron-rich veratrole ring. The methoxy groups activate the ring towards electrophilic substitution and direct the incoming electrophile primarily to the para position (position 4) due to a combination of electronic and steric effects. rsc.org

Catalysts: A variety of Lewis acids can be employed, with their activity generally following the order: AlCl₃ > SbCl₅ > FeCl₃ > TiCl₄ > SnCl₄ > BiCl₃ > ZnCl₂. mercer.edu Strong protic acids like sulfuric acid can also be used, especially when an alcohol serves as the alkylating agent. mercer.edugrabmyessay.com The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For instance, solid acid catalysts like M(IV) Phosphotungstates and 12-Tungstophosphoric acid supported on metal oxides (e.g., ZrO₂, TiO₂, SnO₂) have been investigated for these reactions under solvent-free conditions, offering advantages in terms of product selectivity and catalyst reusability. chemijournal.comchemijournal.com

Acylation-Reduction Route: An alternative to direct alkylation is a two-step acylation-reduction sequence. First, veratrole undergoes Friedel-Crafts acylation with butanoyl chloride or butyric anhydride (B1165640) to form 3,4-dimethoxybutyrophenone. This ketone is then reduced to yield this compound. This method can sometimes offer better control and avoid issues like polyalkylation that can occur in direct alkylation. researchgate.net Zeolites such as Hβ and HY have been shown to be effective catalysts for the acylation of veratrole. researchgate.net

Alkylation Method Reactants Catalyst Key Features
Direct Friedel-Crafts Alkylation1,2-Dimethoxybenzene, Butyl Halide/AlcoholLewis Acids (e.g., AlCl₃, H₂SO₄)Direct introduction of the butyl group, regioselectivity driven by methoxy groups. mercer.edu
Friedel-Crafts Acylation-Reduction1,2-Dimethoxybenzene, Butanoyl ChlorideLewis Acids (e.g., AlCl₃), then a reducing agentTwo-step process, can offer better control and avoid polyalkylation. researchgate.net
Solid Acid Catalysis1,2-Dimethoxybenzene, Butylating AgentM(IV) Phosphotungstates, Supported HPAsSolvent-free conditions, catalyst reusability, high selectivity. chemijournal.comchemijournal.com

Etherification Approaches for the Introduction of Methoxyl Groups

The methoxy groups are typically introduced onto a catechol (1,2-dihydroxybenzene) precursor through etherification. This is a crucial step in synthesizing the veratrole core.

Williamson Ether Synthesis: This classic method involves the reaction of catechol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. google.comgoogle.com The base, such as sodium hydroxide (B78521) or potassium hydroxide, deprotonates the hydroxyl groups of catechol to form a more nucleophilic phenoxide ion, which then attacks the methylating agent. google.comorgsyn.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous base and the organic reactants, leading to milder reaction conditions and improved yields. google.com

Etherification Method Starting Material Reagents Key Features
Williamson Ether SynthesisCatecholDimethyl sulfate, Sodium hydroxideClassic and widely used method. google.comgoogle.com
Phase-Transfer CatalysisCatecholMethylating agent, Base, Phase-transfer catalystMilder conditions, improved yields. google.com

Transformations of Precursor Molecules: Reductive and Oxidative Pathways

The synthesis of this compound can also be achieved by modifying a pre-existing substituted veratrole molecule.

Reductive Pathways: A common precursor is veratraldehyde (3,4-dimethoxybenzaldehyde). orgsyn.orglookchem.com The synthesis of veratraldehyde itself often starts from vanillin, which is methylated. orgsyn.orglookchem.com The aldehyde group of veratraldehyde can be converted to a butyl group through a series of reactions. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be used to extend the carbon chain, followed by reduction of the resulting alkene and any carbonyl functionalities.

Oxidative Pathways: While less common for introducing a simple alkyl chain like butyl, oxidative pathways are crucial for creating more complex analogs. Oxidative dearomatization of electron-rich phenols can generate electrophilic species that can be trapped by nucleophiles, leading to highly functionalized products. chim.it For example, the oxidation of a phenol (B47542) can lead to a phenoxonium ion, which can then react with a suitable carbon nucleophile. chim.it

Stereochemical Control and Diastereoselective/Enantioselective Syntheses of Chiral Analogs (if applicable to future research directions)

While this compound itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral analogs that may have applications in pharmaceuticals or materials science. Future research could focus on introducing chirality in the butyl side chain or on the aromatic ring.

Asymmetric alkylation of a prochiral veratrole derivative could be a potential route. This might involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the C-C bond formation. researchgate.net For example, planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes have been used as chiral auxiliaries in the enantioselective synthesis of α-amino acids. researchgate.net Similar strategies could be adapted for the asymmetric synthesis of chiral 4-substituted-1,2-dimethoxybenzene derivatives.

Indium(III)-catalyzed double cycloisomerization reactions of 1,5-enynes with pendant aryl nucleophiles have been shown to proceed with high stereoselectivity, offering a pathway to complex tricyclic frameworks. acs.org Such advanced cyclization strategies could be envisioned for creating chiral analogs of this compound with defined stereochemistry.

Optimization of Reaction Conditions and Process Intensification in Batch and Flow Systems

Optimizing reaction conditions is key to improving yield, reducing reaction times, and minimizing by-products. This involves systematically studying parameters such as temperature, pressure, catalyst loading, and solvent. tsijournals.comresearchgate.net

Batch Systems: In traditional batch reactors, optimization often involves finding the ideal balance of reaction parameters to maximize the desired product formation. For instance, in the Friedel-Crafts acylation of veratrole, the reaction temperature and the molar ratio of reactants to catalyst are critical parameters that are often optimized. researchgate.nettsijournals.com

Flow Systems: Continuous flow chemistry offers several advantages over batch processing, including better heat and mass transfer, improved safety, and the potential for process intensification. acs.org The synthesis of intermediates for pharmaceuticals and agrochemicals has been successfully demonstrated in flow systems. acs.orgresearchgate.net For the synthesis of this compound, a flow process could involve pumping a solution of veratrole and a butylating agent through a heated reactor packed with a solid acid catalyst. This would allow for precise control over reaction time and temperature, potentially leading to higher yields and purity.

Green Chemistry Principles in the Design and Implementation of Sustainable Synthetic Routes

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. ijsrst.compurkh.comjocpr.com

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. ijsrst.com For the synthesis of this compound, this would favor addition reactions over substitution reactions where atoms are lost in by-products.

Use of Safer Solvents and Reagents: This principle encourages the use of less hazardous chemicals. For example, replacing toxic methylating agents like dimethyl sulfate with greener alternatives like dimethyl carbonate is a step towards a more sustainable synthesis of veratrole. google.com Similarly, using solid acid catalysts instead of corrosive and difficult-to-handle Lewis acids like AlCl₃ aligns with green chemistry principles. chemijournal.comchemijournal.com The use of greener solvents such as water or supercritical CO2 is also a key consideration. jocpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. ijsrst.com The development of highly active catalysts that can promote reactions under milder conditions is a major focus of green chemistry research. purkh.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. purkh.com Catalysts are used in small amounts and can be recycled and reused, which reduces waste. The development of reusable solid acid catalysts for Friedel-Crafts reactions is a prime example of this principle in action. chemijournal.comchemijournal.com

State of the Art Spectroscopic and Chromatographic Methodologies for Rigorous Characterization of 4 Butyl 1,2 Dimethoxybenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. Through the application of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a detailed map of the molecular framework of 4-Butyl-1,2-dimethoxybenzene can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the two methoxy (B1213986) groups, and the protons of the butyl chain. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the alkyl chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbons bearing the methoxy groups appearing at a lower field. The butyl group carbons will also have characteristic chemical shifts.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. bmrb.io COSY experiments reveal proton-proton couplings, helping to establish the connectivity within the butyl chain and the relative positions of the aromatic protons. bmrb.io HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. bmrb.io These techniques together allow for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring. bmrb.io

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Dimethoxybenzene Derivatives

Compound Nucleus Chemical Shift (δ, ppm) Multiplicity Reference
4-Iodo-1,2-dimethoxybenzene ¹H 3.74-3.92 m rsc.org
6.54-6.65 m rsc.org
7.04-7.14 m rsc.org
7.17-7.25 m rsc.org
¹³C 55.9, 56.1, 82.3, 113.1, 120.3, 129.7, 149.1, 149.8 rsc.org
1-Bromo-2,4-dimethoxybenzene ¹H 7.40 d rsc.org
6.49 d rsc.org
6.40 dd rsc.org
3.87 s rsc.org
3.79 s rsc.org
¹³C 160.34, 156.64, 133.26, 105.99, 102.54, 100.07, 56.25, 55.68 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₂H₁₈O₂), HRMS would provide a highly accurate mass measurement, confirming the molecular formula. alfa-chemistry.com

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When subjected to ionization, the molecule breaks apart in a predictable manner, yielding fragment ions. The fragmentation of ethers often involves cleavage of the C-O bond and the bond alpha to the oxygen atom. miamioh.edu For this compound, characteristic fragmentation would likely involve the loss of a methyl group (CH₃) from a methoxy moiety, or cleavage within the butyl chain. libretexts.orgmiamioh.edu The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint. libretexts.org

Table 2: Key Mass Spectral Data for Dimethoxybenzene Derivatives

Compound Ionization Method Key Fragment Ions (m/z) Interpretation Reference
4-Iodo-1,2-dimethoxybenzene GC-MS 264.15 [M]⁺ rsc.org
2-tert-Butyl-1,4-dimethoxybenzene GC-MS 194, 179, 164 [M]⁺, [M-CH₃]⁺, [M-C₂H₆]⁺ nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.

Infrared (IR) spectroscopy is particularly useful for identifying the presence of characteristic functional groups. chegg.com In the IR spectrum of this compound, one would expect to observe strong C-O stretching vibrations for the ether linkages, typically in the region of 1250-1000 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic ring and the aliphatic butyl group, as well as characteristic absorptions for the substituted benzene ring in the fingerprint region.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, Raman spectroscopy can provide detailed information about the skeletal vibrations of the benzene ring and the butyl chain. spectroscopyonline.com The ability to distinguish between isomers is a key advantage of Raman spectroscopy. spectroscopyonline.com Conformational changes in the butyl group could also be investigated using this technique.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch IR / Raman 3100-3000 chegg.com
Aliphatic C-H Stretch IR / Raman 3000-2850 chegg.com
C-O Stretch (Ether) IR ~1250
C-C Stretch (Aromatic) Raman ~1600 spectroscopyonline.com
Skeletal Vibrations Raman 700-1200 spectroscopyonline.com

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For the analysis of this compound, a reversed-phase HPLC method is often employed. sielc.comsielc.com In this method, a non-polar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. pensoft.net Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any impurities. sielc.com Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness for quantitative analysis.

Table 4: Typical HPLC Parameters for the Analysis of Substituted Benzenes

Parameter Value Reference
Column Newcrom R1 sielc.comsielc.com
Mobile Phase Acetonitrile/Water with phosphoric acid or formic acid sielc.comsielc.com
Flow Rate 0.35 - 1.0 mL/min lcms.cz
Detection UV sigmaaldrich.com
Temperature 40 °C lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. rsc.org In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. lcms.cz The separated components then enter the mass spectrometer, which provides mass information for identification. lcms.cz GC-MS is highly sensitive and can be used to assess the purity of this compound by detecting and identifying any volatile impurities. rsc.org The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the compound's identification. lcms.cz

Table 5: Typical GC-MS Parameters for the Analysis of Volatile Organic Compounds

Parameter Value Reference
Column Agilent DB-5Q lcms.cz
Carrier Gas Helium lcms.cz
Inlet Temperature 280 °C lcms.cz
Oven Program Temperature gradient (e.g., 45 °C to 325 °C) lcms.cz
Ionization Mode Electron Ionization (EI) lcms.cz
Mass Range 50-1000 m/z lcms.cz

While this compound itself is not chiral, derivatives of this compound may contain stereocenters, making them optically active. Chiral chromatography is a specialized form of chromatography used to separate enantiomers. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The development of a chiral separation method is crucial for determining the enantiomeric excess (e.e.) of a chiral derivative, which is a measure of its enantiomeric purity. Both HPLC and GC can be adapted for chiral separations. sigmaaldrich.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation (if crystalline derivatives are studied)

Single-crystal X-ray diffraction is an authoritative technique for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in a crystal lattice. uol.de For a molecule like this compound, this analysis would reveal critical structural parameters such as bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of its molecular conformation in the solid state. uol.desemnan.ac.ir

Although data for the title compound is unavailable, studies on related crystalline compounds, including the parent molecule 1,2-dimethoxybenzene (B1683551) (veratrole) and other substituted dimethoxybenzenes, offer significant insights. rsc.orgiucr.org

Insights from Related Structures

1,2-Dimethoxybenzene (Veratrole): A single-crystal X-ray study of the parent compound, veratrole, revealed that the molecule is nearly planar. rsc.org The two methoxy groups were found to be in a trans orientation relative to each other and slightly twisted out of the plane of the benzene ring by -5.0° and +8.6°. rsc.org This slight deviation from planarity is a common feature in such molecules.

1,4-Di-tert-butyl-2,5-dimethoxybenzene: The crystal structure of this more sterically hindered derivative shows that the methoxy groups remain in the plane of the aromatic ring. iucr.org This indicates that even with bulky substituents, the fundamental planar arrangement of the dimethoxybenzene core can be maintained.

2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene: In a more complex derivative containing a butyl linker between two dimethoxybenzene units, the butyl chain was observed to adopt an all-anti (fully extended) conformation. nih.gov This suggests that in a crystalline environment, the butyl group of this compound would likely adopt a similar extended, low-energy conformation rather than a folded or gauche state. nih.govnih.gov

Hypothetical Crystal Structure and Data

If a crystalline derivative of this compound were to be synthesized and analyzed, the X-ray diffraction experiment would yield a set of crystallographic parameters. nih.gov These parameters define the size and shape of the unit cell—the smallest repeating unit of the crystal lattice. uol.de The data would be presented in a format similar to that shown for a representative dimethoxybenzene derivative in the table below.

Table 1: Representative Crystallographic Data for a Substituted Dimethoxybenzene Derivative (2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene). nih.gov

Parameter Value
Chemical Formula C₂₀H₂₆O₄
Molecular Weight 330.41
Crystal System Orthorhombic
Space Group Pbca
a (Å) 22.692 (2)
b (Å) 5.5460 (5)
c (Å) 13.7099 (13)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1725.4 (3)
Z (molecules/unit cell) 4
Temperature (K) 100

From such data, the precise coordinates of each atom (C, H, O) in this compound would be determined. uol.de This would allow for the calculation of key intramolecular details, such as the conformation of the butyl chain, the planarity of the benzene ring, and the exact orientation of the two methoxy groups relative to the ring and to each other. Furthermore, the analysis would describe the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern how the molecules pack together in the crystal. nih.gov

In Depth Mechanistic Organic Chemistry Investigations into the Reactivity of 4 Butyl 1,2 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions: Regioselectivity, Kinetics, and Substituent Effects

The benzene (B151609) ring of 4-butyl-1,2-dimethoxybenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Regioselectivity: The two methoxy groups and the butyl group collectively influence the position of electrophilic attack. The methoxy groups strongly activate the positions ortho and para to them. In the case of this compound, the positions C5 and C6 are ortho to one methoxy group and meta or para to the other, while the C3 position is ortho to the other methoxy group. A detailed DFT analysis of the dinitration of 1,2-dimethoxybenzene (B1683551) has shown that the reaction proceeds with unusual regioselectivity, exclusively yielding the 4,5-dinitro product. nih.gov This suggests that for this compound, electrophilic attack would preferentially occur at the C5 position, which is activated by both methoxy groups and is sterically less hindered than the C3 position. The butyl group, being an electron-donating group, also directs incoming electrophiles to the ortho and para positions. However, its influence is weaker compared to the methoxy groups.

Electrophilic ReactionExpected Major Product(s)Factors Influencing Regioselectivity
Nitration5-Nitro-4-butyl-1,2-dimethoxybenzeneStrong directing effect of two methoxy groups, steric hindrance from the butyl group.
Halogenation5-Bromo-4-butyl-1,2-dimethoxybenzeneHigh activation from methoxy groups leading to high reaction rates.
Friedel-Crafts Acylation5-Acyl-4-butyl-1,2-dimethoxybenzenePotential for polysubstitution under harsh conditions, steric hindrance at C3.

Oxidative Pathways and Demethylation Mechanisms under Controlled Chemical Conditions

The methoxy groups and the butyl side chain of this compound are susceptible to oxidation under various conditions.

Oxidative Cleavage and Demethylation: The ether linkages of the methoxy groups can be cleaved under oxidative conditions. For instance, fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of ethers, including 1,4-dimethoxybenzene (B90301). semanticscholar.org This enzymatic oxidation proceeds via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of a hemiacetal which then hydrolyzes. semanticscholar.org Under controlled chemical conditions, selective demethylation can be achieved using Lewis acids or other specific reagents. The choice of reagent and reaction conditions is crucial to prevent over-oxidation of the aromatic ring.

Side Chain Oxidation: The butyl side chain can also undergo oxidation, particularly at the benzylic position (the carbon atom attached to the aromatic ring). Benzylic oxidation can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. masterorganicchemistry.com

Oxidizing AgentPotential Product(s)Mechanistic Pathway
Fungal Peroxygenase/H₂O₂4-Butyl-2-methoxyphenolHydrogen abstraction and oxygen rebound
Strong Oxidants (e.g., KMnO₄)1-(1,2-Dimethoxyphenyl)butanoic acidOxidation of the benzylic position of the butyl chain
Lewis Acids (e.g., BBr₃)4-Butyl-1,2-benzenediolCleavage of the ether linkages

Reductive Transformations and Product Distribution Studies of the Aromatic Core and Side Chain

The aromatic ring of this compound can be reduced under specific conditions, leading to the formation of non-aromatic cyclic compounds.

Birch Reduction: The Birch reduction is a powerful method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgpharmaguideline.com For aryl alkyl ethers, the Birch reduction typically results in the formation of 1-alkoxycyclohexa-1,4-dienes. rushim.ru In the case of this compound, the electron-donating methoxy and butyl groups influence the regioselectivity of the reduction. The expected major product would be 4-butyl-1,2-dimethoxy-1,4-cyclohexadiene. The exact product distribution would depend on the specific reaction conditions, including the choice of metal and alcohol.

Catalytic Hydrogenation: Catalytic hydrogenation of the aromatic ring requires harsh conditions (high pressure and temperature) and a suitable catalyst, such as rhodium on alumina (B75360) or palladium on carbon. nih.gov Complete saturation of the benzene ring would lead to the formation of 4-butyl-1,2-dimethoxycyclohexane. The stereochemistry of the resulting cyclohexane (B81311) derivative would depend on the catalyst and reaction conditions. It is also possible to achieve chemoselective hydrogenation, for example, by using a poisoned catalyst like Pd/C with diphenylsulfide, which can selectively reduce other functional groups in the presence of the aromatic ring. organic-chemistry.orgnih.govresearchgate.net

Reduction MethodMajor ProductKey Reaction Conditions
Birch Reduction4-Butyl-1,2-dimethoxy-1,4-cyclohexadieneNa or Li in liquid NH₃ with an alcohol
Catalytic Hydrogenation4-Butyl-1,2-dimethoxycyclohexaneHigh pressure H₂, Pd/C or Rh/Al₂O₃ catalyst

Free Radical Reactions Involving the Alkyl Side Chain and Aromatic Moiety

The alkyl side chain of this compound is susceptible to free radical reactions, particularly at the benzylic position.

Side Chain Halogenation: Free-radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator, is a selective method for introducing a bromine atom at the benzylic position of alkylbenzenes. libretexts.org The benzylic C-H bond is weaker than other C-H bonds in the alkyl chain due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com Therefore, the reaction of this compound with NBS would be expected to yield 1-(1-bromo-1-butyl)-1,2-dimethoxybenzene as the major product. The selectivity of free-radical halogenation is highly dependent on the halogen used, with bromination being significantly more selective than chlorination. masterorganicchemistry.com

Aromatic Moiety: The aromatic ring itself is generally less reactive towards free radical substitution compared to the benzylic position of the side chain. However, under certain conditions, radical addition to the aromatic ring can occur.

ReactionReagentMajor ProductMechanistic Detail
Benzylic BrominationN-Bromosuccinimide (NBS), Initiator1-(1-Bromo-1-butyl)-1,2-dimethoxybenzeneFormation of a resonance-stabilized benzylic radical
Side-chain OxidationRadical initiators, O₂1-(1,2-Dimethoxyphenyl)-1-butanoneAutoxidation involving benzylic radical intermediates

Transition Metal-Catalyzed Transformations: Coupling Reactions and Functionalization Strategies

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: If this compound is first halogenated (e.g., brominated) on the aromatic ring, the resulting aryl halide can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide. libretexts.orgyonedalabs.comnih.govrsc.org For example, 5-bromo-4-butyl-1,2-dimethoxybenzene could be coupled with an arylboronic acid to form a biaryl product.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgrsc.orgnih.gov

Directed C-H Functionalization: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.eduunblog.fr The methoxy groups in this compound can act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups specifically at the C3 or C6 position.

Catalytic ReactionReactant(s)Product TypeCatalyst/Reagent
Suzuki-Miyaura Coupling5-Bromo-4-butyl-1,2-dimethoxybenzene, Arylboronic acidBiarylPd catalyst, base
Heck Reaction5-Bromo-4-butyl-1,2-dimethoxybenzene, AlkeneSubstituted AlkenePd catalyst, base
Directed ortho-MetalationThis compound, Electrophileortho-Functionalized derivativen-Butyllithium, then electrophile

Quantum Chemical and Molecular Modeling Approaches to Elucidate the Electronic Structure and Reactivity Profiles of 4 Butyl 1,2 Dimethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Molecular Orbitals, and Spectroscopic Parameters

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By employing various functionals, such as B3LYP and PBE, with basis sets like 6-311G(d,p) or Def2-TZVP, a detailed picture of the electronic landscape of 4-Butyl-1,2-dimethoxybenzene can be obtained. nih.gov

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity.

ParameterCalculated Value (eV)
HOMO Energy-5.89
LUMO Energy-0.75
HOMO-LUMO Gap5.14
Ionization Potential5.89
Electron Affinity0.75

This interactive table presents hypothetical DFT-calculated electronic parameters for a dimethoxybenzene derivative, illustrating the insights gained from such computational studies.

DFT calculations are also instrumental in predicting spectroscopic parameters. For example, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure and aid in spectral assignments. openaccesspub.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the butyl and methoxy (B1213986) groups in this compound gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the predominant conformation can significantly influence the molecule's reactivity and physical properties.

Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the conformational space of a molecule. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a map of the potential energy landscape can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For the parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole), computational studies have revealed that the energetically preferred conformation has both methoxy groups lying in the plane of the benzene (B151609) ring and pointing away from each other to minimize steric repulsion. researchgate.net A second, less stable conformer exists where one of the methoxy groups is oriented roughly perpendicular to the aromatic ring. researchgate.net The presence of the butyl group at the 4-position in this compound would introduce additional conformational possibilities related to the rotation around the C-C bonds of the alkyl chain.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Global Minimum0.00τ(C-C-O-C) ≈ 180, τ(C-C-O-C) ≈ 0
Local Minimum1.5 - 2.5τ(C-C-O-C) ≈ 90, τ(C-C-O-C) ≈ 0
Transition State> 3.0Intermediate values

This interactive table provides a representative overview of the type of information obtained from a potential energy surface scan for a substituted dimethoxybenzene, highlighting the relative energies of different conformers.

Reaction Mechanism Predictions and Transition State Characterization (e.g., for oxidation or substitution pathways)

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, detailed information about the reaction pathway, activation energies, and reaction kinetics can be obtained.

For this compound, two important reaction types are oxidation and electrophilic aromatic substitution. The methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic attack. Computational studies on similar aromatic ethers can provide a model for predicting the regioselectivity of such reactions. The directing effects of the substituents would favor electrophilic attack at positions ortho and para to the activating groups.

In the case of oxidation, theoretical studies can help to identify the most likely sites of initial electron removal and the subsequent reaction pathways. The characterization of transition state structures is a key aspect of these studies. A transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of bond breaking and bond formation. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Solvation Effects and Molecular Dynamics Simulations on Compound Behavior in Various Media

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation effects can alter conformational preferences, electronic properties, and reaction rates. Computational methods can be used to model these effects.

One common approach is the use of implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. This method can provide a good approximation of the bulk solvent effects on the solute's properties.

For a more detailed and dynamic picture of solvation, molecular dynamics (MD) simulations are employed. In an MD simulation, the explicit interactions between the solute and a large number of individual solvent molecules are calculated over time. This allows for the study of the structure of the solvation shell, the dynamics of solvent molecules around the solute, and the calculation of thermodynamic properties such as the free energy of solvation. For a molecule like this compound, MD simulations in various solvents (e.g., water, methanol (B129727), non-polar solvents) could reveal how the solvent interacts with the hydrophobic butyl chain and the more polar dimethoxybenzene core.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity or other properties. These models are built by calculating a set of molecular descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) and then using regression analysis to find a mathematical relationship between these descriptors and the observed activity.

For a class of compounds like substituted dimethoxybenzenes, a QSRR model could be developed to predict properties such as their reactivity in a particular reaction, their chromatographic retention times, or their biological activity. arabjchem.org The development of a robust QSRR model involves several steps: selection of a diverse training set of molecules, calculation of a wide range of molecular descriptors, selection of the most relevant descriptors, and validation of the model's predictive power using an external test set of compounds. arabjchem.org

While a specific QSRR model for this compound is not available in the searched literature, the general approach of QSRR offers a powerful tool for predicting the chemical behavior of this and related compounds based on their structural features.

Diverse Research Applications of 4 Butyl 1,2 Dimethoxybenzene in Specialized Chemical Domains

Utilization as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The structural framework of 4-Butyl-1,2-dimethoxybenzene, with its electron-rich aromatic ring, makes it a suitable precursor for the synthesis of more complex molecules, particularly those with biological activity. The methoxy (B1213986) groups activate the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to them. The butyl group, while also an activating group, provides steric hindrance that can influence the regioselectivity of reactions.

This compound serves as a key building block in multi-step synthetic pathways. For instance, its core structure is analogous to components found in various natural products. The synthesis of bioactive compounds often involves the functionalization of such aromatic platforms. escholarship.orgnih.gov Methodologies developed for the modification of related phenylpropenes like eugenol (B1671780) (4-allyl-2-methoxyphenol) can be adapted, showcasing the potential of the substituted benzene ring in constructing elaborate molecular architectures. scielo.br The reactivity of the dimethoxybenzene moiety allows for a range of transformations, making it a valuable intermediate for creating libraries of compounds for pharmaceutical and agrochemical research. nbinno.com

Table 1: Potential Synthetic Transformations Involving this compound

Reaction Type Reagents & Conditions Potential Product Functionality
Friedel-Crafts Acylation Acyl chloride / Lewis acid (e.g., AlCl₃) Introduction of a ketone group, a key handle for further functionalization.
Nitration HNO₃ / H₂SO₄ Introduction of a nitro group, which can be reduced to an amine.
Halogenation Br₂ / FeBr₃ or NBS Introduction of a halogen atom, useful for cross-coupling reactions.
Formylation Vilsmeier-Haack reaction (DMF, POCl₃) Introduction of an aldehyde group for subsequent reactions like Wittig or aldol.
Metalation/Coupling Organolithium reagents followed by electrophile Formation of new carbon-carbon bonds for building molecular complexity.

Role as a Standard Reference Compound in Advanced Analytical Method Development and Validation

In analytical chemistry, the development and validation of new methods require pure, stable reference compounds to ensure accuracy, precision, and reliability. scielo.br this compound can serve as such a standard, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Its defined molecular weight and structure allow for precise calibration of instruments. When developing a new analytical method to identify or quantify related compounds in a complex matrix (e.g., environmental samples or biological fluids), this compound can be used as an internal or external standard. Its moderate polarity and volatility make it suitable for a range of chromatographic conditions. For instance, in GC-MS analysis, it would exhibit a characteristic retention time and fragmentation pattern, allowing for unambiguous identification and quantification. nih.gov The validation of such methods involves assessing parameters like linearity, accuracy, precision, limit of detection (LoD), and limit of quantification (LoQ), all of which rely on the availability of a well-characterized reference material. scielo.br

Investigation as a Model Compound in Mechanistic Organic Reaction Studies

The study of reaction mechanisms provides fundamental insights into how chemical transformations occur. This compound is an excellent model compound for investigating the intricacies of electrophilic aromatic substitution (EAS) reactions. The interplay between the electronic effects of the electron-donating methoxy groups and the alkyl group, alongside the steric influence of the butyl group, provides a rich platform for mechanistic inquiry.

For example, in Friedel-Crafts alkylation or acylation reactions, the methoxy groups strongly activate the ring and direct incoming electrophiles. mnstate.edumercer.edu However, the bulky butyl group can sterically hinder substitution at adjacent positions. By studying the product distribution and reaction rates of this compound compared to simpler derivatives (like 1,2-dimethoxybenzene), chemists can quantify the steric and electronic effects of the substituents. mnstate.eduyoutube.com Such studies help in refining theoretical models of chemical reactivity and are crucial for predicting the outcomes of reactions on more complex substrates. The generation of the electrophile and the stability of the intermediate arenium ion are key steps in these mechanisms that can be elucidated using this model compound. mnstate.eduyoutube.com

Potential in Materials Science Research

The field of materials science constantly seeks novel organic molecules for the creation of advanced materials with tailored properties. While this compound itself may not be a monomer, its derivatives have shown significant promise, indicating the potential of this chemical scaffold. The dimethoxybenzene core is redox-active, a property that is highly desirable in the development of functional polymers for electronic applications.

Research on a related compound, 2,5-di-tert-butyl-1,4-dimethoxybenzene, has demonstrated its utility in creating smart polymeric cathode materials for batteries. ossila.com These polymers leverage the redox activity of the dimethoxybenzene unit for charge storage. By modifying the substituents on the benzene ring, researchers can fine-tune the material's properties, such as its redox potential, solubility, and stability. A "subtractive approach" to molecular engineering, starting from more complex dimethoxybenzene derivatives to create high-capacity redox-active materials for flow batteries, further highlights the importance of this core structure. rsc.orgscispace.com This suggests that polymers derived from functionalized this compound could be explored for applications in energy storage, electrochromic devices, or as conductive polymers.

Electrochemical Applications and Redox Chemistry Studies

The redox chemistry of dimethoxybenzene derivatives is a subject of intense study, particularly for electrochemical applications like lithium-ion batteries. researchgate.net These molecules can act as "redox shuttles," providing an intrinsic overcharge protection mechanism. nbinno.comossila.com When a battery is overcharged, the redox shuttle molecule is oxidized at the cathode at a specific potential, preventing the decomposition of the electrolyte and other cell components. The oxidized shuttle then diffuses to the anode, where it is reduced back to its original state, creating a cycle that dissipates the excess energy. researchgate.net

The electronic nature of the substituents on the dimethoxybenzene ring has a profound effect on the redox potential. informahealthcare.comtandfonline.com Electron-donating groups, like butyl and methoxy groups, generally lower the oxidation potential. Therefore, this compound is a relevant compound for such studies. Its redox properties would be analogous to other well-studied derivatives, making it a candidate for investigation in novel electrolyte systems for safer, more durable batteries, including non-aqueous redox flow batteries. rsc.orgscispace.com

Table 2: Electrochemical Properties of Related Dimethoxybenzene Derivatives

Compound Application Key Finding
2,5-Di-tert-butyl-1,4-dimethoxybenzene Redox shuttle for Li-ion batteries Benchmark shuttle providing high-rate overcharge protection. nbinno.comossila.com
1,2-Dimethoxybenzene (B1683551) Redox shuttle additive Mechanism involves reversible oxidation and reduction around 4.0 V to prevent cell damage. researchgate.net
2,3-Dimethyl-1,4-dimethoxybenzene Non-aqueous redox flow batteries Demonstrates favorable electrochemical characteristics and high gravimetric capacity. rsc.org
2,5-Dimethyl-1,4-dimethoxybenzene Non-aqueous redox flow batteries Shows promise for non-aqueous RFBs due to good diffusivity, solubility, and cycling. rsc.org

Emerging Research Directions and Future Perspectives for 4 Butyl 1,2 Dimethoxybenzene in Chemical Science

Exploration of Novel Catalytic Systems for Efficient and Selective Functionalization

The functionalization of 4-Butyl-1,2-dimethoxybenzene is a key area for future research, aimed at creating derivatives with novel properties. The electron-rich nature of the dimethoxy-substituted aromatic ring, combined with the aliphatic butyl chain, presents multiple sites for chemical modification. Modern catalytic methods, particularly those involving C-H bond activation, are paramount for achieving high efficiency and selectivity.

Transition-metal catalysis is a predominant strategy for the functionalization of C-H bonds. For alkoxy-substituted benzenes, palladium-based catalysts have proven effective. For instance, Palladium(II) acetate, often used with an oxidant like PhI(OAc)₂, can catalyze the alkoxylation of C-H bonds on similar aromatic platforms. The exploration of such systems for this compound could enable the selective introduction of new functional groups onto either the aromatic ring or the butyl chain.

A significant challenge in C-H functionalization is controlling the regioselectivity. The two methoxy (B1213986) groups on the ring direct electrophilic substitution to the positions ortho and para to them. However, for C-H activation, the use of directing groups is a powerful strategy to control which specific C-H bond reacts. Future research could involve the temporary installation of a directing group on the this compound scaffold to guide a metal catalyst to a specific C-H bond, enabling precise functionalization that would otherwise be difficult to achieve. The oxime functional group, for example, has been successfully used as an external directing group for the Pd-catalyzed oxidation of unactivated aliphatic C-H bonds. Another avenue involves leveraging non-directed catalysis, such as using powerful manganese-oxo species generated from manganese catalysts and hydrogen peroxide, which have shown efficacy in hydroxylating sterically hindered C-H bonds like those in tert-butyl groups.

Catalytic SystemTarget Bond TypePotential FunctionalizationRationale / Notes
Pd(OAc)₂ / PhI(OAc)₂ Aromatic C(sp²)-HAlkoxylation, ArylationProven effective for C-H activation on electron-rich aromatic systems. Selectivity would be influenced by the directing effect of the methoxy groups.
Rh(III) Catalysts Aromatic C(sp²)-HAnnulation, AlkenylationRhodium catalysts are well-known for C-H activation and subsequent coupling with unsaturated partners.
Cu Catalysts Aromatic C(sp²)-HAmination, ThiolationCopper catalysis offers pathways to form C-N and C-S bonds, expanding the range of accessible derivatives.
Manganese / H₂O₂ Aliphatic C(sp³)-HHydroxylationCapable of oxidizing sterically hindered and unactivated C-H bonds, potentially functionalizing the butyl chain.
Pd(OAc)₂ with Directing Group Specific C(sp²)-H or C(sp³)-HAcetoxylation, ArylationThe use of a removable directing group (e.g., oxime, picolinamide) would enable highly selective functionalization at otherwise unreactive positions.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The discovery and optimization of synthetic routes for this compound and its derivatives can be significantly accelerated by modern automation technologies. Automated synthesis platforms and high-throughput experimentation (HTE) allow for a large number of reactions to be performed in parallel, enabling rapid screening of catalysts, reagents, solvents, and reaction conditions.

Organic synthesis is a critical component of drug discovery and materials science, but traditional manual approaches can be slow and resource-intensive. Automated systems, which can range from robotic liquid handlers that prepare reaction arrays in 96-well plates to fully integrated flow chemistry platforms, increase speed, reduce human error, and allow for 24-hour operation. For a molecule like this compound, HTE could be used to efficiently map the conditions for a desired functionalization reaction. For example, an array of experiments could be designed to test various palladium catalysts, ligands, bases, and solvents simultaneously to find the optimal combination for a Suzuki coupling reaction on a halogenated derivative.

The workflow for such an approach begins with the design of the experiment array, followed by the automated preparation of stock solutions and their distribution into miniaturized reaction vessels (e.g., 96-well plates). After the reactions are run under controlled conditions, the outcomes are analyzed using rapid techniques like LC-MS, and the large dataset is processed to identify successful conditions. This methodology allows researchers to move beyond the limited toolkit of traditionally robust reactions and explore a wider range of chemical transformations.

ParameterDescriptionExample Variables for Screening
Catalyst Metal precursor that facilitates the reaction.Pd(OAc)₂, Pd₂(dba)₃, NiCl₂·glyme, CuI
Ligand Binds to the metal center and modulates its reactivity and selectivity.Buchwald ligands (e.g., SPhos), phosphines (e.g., PPh₃), bipyridines
Reagent/Solvent The chemical environment for the reaction.Solvents: Toluene, Dioxane, DMF, DMSO; Bases: K₂CO₃, Cs₂CO₃, DBU
Temperature Reaction temperature, which affects reaction rate and selectivity.Screening range: 25 °C, 50 °C, 80 °C, 110 °C
Substrate Ratio The molar ratio of the coupling partners.1:1, 1:1.5, 1:2

Advanced Computational Design of Derivatives with Tunable Reactivity or Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, thereby guiding experimental efforts. Density Functional Theory (DFT) is a particularly valuable method for analyzing the electronic structure and reactivity of organic compounds like this compound and its potential derivatives.

By performing DFT calculations, researchers can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule. This information is crucial for predicting how the molecule will interact with other reagents.

This predictive power can be harnessed to design novel derivatives of this compound with specific, tunable properties. For instance, if the goal is to create a derivative with a lower oxidation potential for an application in materials science, various electron-donating groups could be computationally added to the aromatic ring. DFT calculations would then predict the effect of each group on the HOMO energy and oxidation potential, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico screening saves significant time and resources compared to a purely experimental approach.

Hypothetical Derivative of this compoundCalculated ParameterImplication for Reactivity/Properties
5-Nitro-4-butyl-1,2-dimethoxybenzeneLower LUMO Energy Increased susceptibility to nucleophilic attack.
Larger Dipole Moment Higher polarity, potentially increased solubility in polar solvents.
5-Amino-4-butyl-1,2-dimethoxybenzeneHigher HOMO Energy More easily oxidized; more susceptible to electrophilic attack.
Smaller HOMO-LUMO Gap Increased reactivity compared to the parent compound.
5-Trifluoromethyl-4-butyl-1,2-dimethoxybenzeneLower HOMO and LUMO Energy Increased oxidative stability; ring is more electron-deficient.
Altered MEP The trifluoromethyl group creates a strong electrophilic region.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The unique molecular structure of this compound makes it a candidate for exploration in interdisciplinary fields, particularly materials science and polymer chemistry. The core dimethoxybenzene scaffold is known to be redox-active, a property that has been exploited in the development of materials for energy storage.

A prominent example is the related compound 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), which has been extensively studied as a "redox shuttle" additive in lithium-ion batteries. This type of molecule provides overcharge protection by undergoing a reversible redox reaction at a specific voltage. The molecular engineering of these compounds, often by altering the substituent groups on the dimethoxybenzene core, is an active area of research to fine-tune their electrochemical properties like redox potential and solubility.

This compound, as an isomer of DDB with a different substitution pattern and polarity, represents a compelling target for investigation in this area. Its asymmetric nature compared to DDB could lead to improved solubility in battery electrolytes, a known limitation of DDB. Research into its electrochemical behavior could position it as a novel redox shuttle or as a core component of a redox-active polymer for use in non-aqueous redox flow batteries.

In polymer chemistry, if this compound were functionalized with polymerizable groups (e.g., vinyl or halide moieties for cross-coupling polymerization), it could serve as a monomer for creating advanced materials. The rigid aromatic core combined with the flexible butyl chain could impart unique thermal and mechanical properties to the resulting polymers, making them suitable for specialized applications.

CompoundKey PropertyApplication AreaResearch Perspective for this compound
2,5-Di-tert-butyl-1,4-dimethoxybenzene (DDB) Reversible redox activity at ~3.9 V vs. Li/Li⁺Materials Science: Overcharge protection in Li-ion batteries Investigate the redox potential and cycling stability. The asymmetry may improve solubility in electrolytes.
2,5-Dimethyl-1,4-dimethoxybenzene Favorable electrochemical characteristics and capacityMaterials Science: Redox-active material for non-aqueous flow batteries Evaluate as a core for high-capacity redox-active materials, leveraging its unique electronic and steric profile.
Functionalized Aromatics Ability to undergo polymerizationPolymer Chemistry: Monomers for high-performance polymersIntroduce polymerizable groups (e.g., via catalytic functionalization) to synthesize new polymers with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Butyl-1,2-dimethoxybenzene, and how do reaction conditions influence yield?

  • Methodology : The synthesis of alkylated 1,2-dimethoxybenzene derivatives typically involves Friedel-Crafts alkylation or nucleophilic substitution. For 4-butyl substitution, a plausible route is the alkylation of 1,2-dimethoxybenzene with 1-bromobutane in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Competing reactions (e.g., over-alkylation or isomer formation) can be mitigated by controlling stoichiometry and temperature (e.g., 0–5°C for 12 hours). Post-synthesis purification via fractional distillation or recrystallization (ethanol/water mixtures) is recommended to isolate the product .

Q. How can researchers purify this compound from complex reaction mixtures?

  • Methodology : After synthesis, liquid-liquid extraction (using dichloromethane/water) removes polar byproducts. Subsequent purification involves silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol, as demonstrated in analogous dimethoxybenzene derivatives . For high-purity requirements, preparative HPLC with a C18 column and acetonitrile/water mobile phase is effective .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows distinct methoxy singlets (δ 3.85–3.90 ppm) and butyl chain signals (δ 0.90–1.60 ppm). Aromatic protons appear as a singlet (δ 6.65–6.75 ppm) due to symmetry .
  • GC-MS : Electron ionization (70 eV) reveals molecular ion peaks at m/z 194 (C₁₂H₁₈O₂) and fragmentation patterns consistent with butyl cleavage .
  • IR : Strong absorption bands at 1240–1260 cm⁻¹ (C-O stretching) and 2850–2960 cm⁻¹ (C-H stretching in butyl) confirm functional groups .

Advanced Research Questions

Q. How can regioselectivity be optimized during alkylation of 1,2-dimethoxybenzene to favor 4-butyl substitution?

  • Methodology : The directing effects of methoxy groups dominate: the para position to the electron-donating methoxy groups is most reactive. Catalysts like FeCl₃ or zeolites enhance regioselectivity by stabilizing transition states. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) predict charge distribution and guide catalyst selection . Experimental validation via competitive reactions (e.g., comparing 3- vs. 4-substitution products using HPLC ) is critical.

Q. What mechanistic insights explain contradictions in bromination reactivity of this compound?

  • Methodology : Bromination (e.g., Br₂/FeBr₃) predominantly occurs at the 5-position due to steric hindrance from the butyl group. However, competing dibromination (4,5-dibromo products) is observed under excess Br₂, as seen in analogous dibrominated dimethoxybenzene syntheses (92% yield under controlled conditions) . Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature, with product ratios analyzed via ¹H NMR .

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for synthesizing this compound?

  • Methodology : Contradictions often arise from differences in catalyst loading, solvent polarity, or moisture content. Systematic optimization using Design of Experiments (DoE) software (e.g., Minitab) identifies critical factors. For example, AlCl₃-catalyzed reactions may show reduced efficiency in polar aprotic solvents (e.g., DMF) due to catalyst deactivation, whereas non-polar solvents (toluene) improve yield . Cross-referencing with analogous systems (e.g., 4-ethyl-1,2-dimethoxybenzene synthesis ) provides benchmarks.

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation (H316, H320) .
  • Waste Disposal : Halogenated byproducts (e.g., brominated derivatives) require segregation and specialized disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.